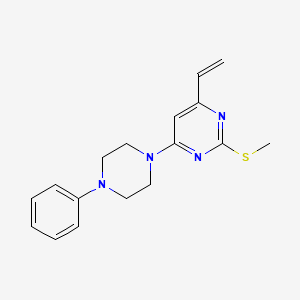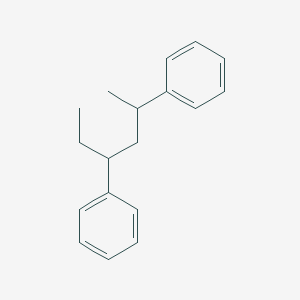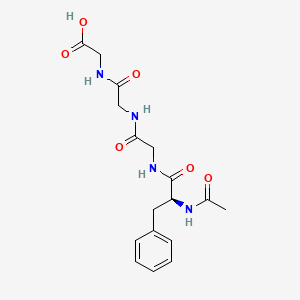![molecular formula C12H16ClNO3 B14212526 4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride CAS No. 824951-42-0](/img/structure/B14212526.png)
4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its unique structure, which includes a formyl group attached to a phenyl ring, a methylamino group, and a butanoic acid moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-formylphenylmethanamine with butanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency. The final product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 4-[(2-Carboxyphenyl)methylamino]butanoic acid.
Reduction: 4-[(2-Hydroxyphenyl)methylamino]butanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Hydroxyphenyl)methylamino]butanoic acid
- 4-[(2-Carboxyphenyl)methylamino]butanoic acid
- 4-[(2-Methylphenyl)methylamino]butanoic acid
Uniqueness
4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where the formyl group plays a crucial role in the desired chemical or biological activity.
Propiedades
Número CAS |
824951-42-0 |
|---|---|
Fórmula molecular |
C12H16ClNO3 |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
4-[(2-formylphenyl)methylamino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c14-9-11-5-2-1-4-10(11)8-13-7-3-6-12(15)16;/h1-2,4-5,9,13H,3,6-8H2,(H,15,16);1H |
Clave InChI |
RIXPKBIHIGDJDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCCCC(=O)O)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)

![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)








